2,3,4,5-Tetraphenylpyrrole
Description
Properties
IUPAC Name |
2,3,4,5-tetraphenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZVMRGFNUNABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062941 | |
| Record name | 1H-Pyrrole, 2,3,4,5-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3263-79-4 | |
| Record name | 2,3,4,5-Tetraphenyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3263-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003263794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 2,3,4,5-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole, 2,3,4,5-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-Tetraphenyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraphenylpyrrole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S647UTC2NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 1,2,3,4-Tetraphenylbutane-1,4-dione
The Paal-Knorr pyrrole synthesis remains the most widely employed method for preparing 2,3,4,5-tetraphenylpyrrole. This approach begins with the synthesis of the critical intermediate, 1,2,3,4-tetraphenylbutane-1,4-dione, through a multi-step sequence:
-
Bromination of Toluene : Toluene undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride to yield benzyl bromide.
-
Grignard Reaction : Benzyl bromide is treated with magnesium in tetrahydrofuran (THF) to form a benzylmagnesium bromide intermediate.
-
Coupling and Oxidation : The Grignard reagent reacts with additional benzyl bromide, followed by oxidation with chromium trioxide (CrO₃) in acetic acid, to produce 1,2,3,4-tetraphenylbutane-1,4-dione.
This seven-step process achieves the diketone precursor in moderate yields, with the final oxidation step being critical for ensuring regioselectivity.
Cyclization to this compound
The diketone undergoes cyclization in the presence of ammonium carbonate under high-temperature conditions. Key parameters include:
The reaction proceeds via nucleophilic attack of ammonia (generated from ammonium carbonate) on the carbonyl groups, followed by dehydration and aromatization to form the pyrrole ring.
Silver Fluoride-Catalyzed Cyclization for Substituted Derivatives
Recent advancements have introduced catalytic methods to streamline pyrrole synthesis. A patent by CN113277970A describes a modified Paal-Knorr approach using silver fluoride (AgF) to synthesize carbonyl-containing tetraphenylpyrrole derivatives:
Reaction Protocol
Key Outcomes
While this method targets functionalized derivatives, it highlights the adaptability of Paal-Knorr chemistry for tailored pyrrole syntheses.
Comparative Analysis of Preparation Methods
*Yield reported for methoxy-substituted intermediate.
Mechanistic Insights and Optimization Challenges
Reaction Mechanism
The Paal-Knorr mechanism involves:
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetraphenylpyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation of this compound with lead tetra-acetate in the presence of 2,4-dinitrobenzenesulphenamide yields 2,4,5,6-tetraphenylpyrimidine and 2-(2,4-dinitrophenylthioamino)-2,3,4,5-tetraphenyl-2H-pyrrole .
Common Reagents and Conditions:
Oxidation: Lead tetra-acetate is commonly used as an oxidizing agent.
Substitution: Benzoyl chloride derivatives and triethylamine are used for substitution reactions.
Major Products:
Oxidation: 2,4,5,6-Tetraphenylpyrimidine
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
Photochemical Applications
Dye-Sensitized Photo-Oxygenation
2,3,4,5-Tetraphenylpyrrole has been utilized in dye-sensitized photo-oxygenation reactions. In these processes, it acts as a photosensitizer to facilitate the formation of reactive oxygen species that can oxidize various substrates. For instance, the photo-oxygenation of 3-methylpyrrole in methanol leads to the generation of several valuable products via a dioxetan intermediate .
Photoluminescent Materials
Recent studies have highlighted the potential of this compound derivatives as room-temperature phosphorescent (RTP) materials. These compounds exhibit aggregation-induced emission (AIE) properties, making them suitable for bioimaging applications. The incorporation of aromatic carbonyl groups into the tetraphenylpyrrole framework enhances their phosphorescent characteristics and biocompatibility, allowing for effective deep-tissue optical imaging .
Chemiluminescence
Chemiluminescent Properties
The compound exhibits notable chemiluminescent properties, which have been extensively studied. This characteristic is attributed to its ability to emit light upon chemical reaction without the need for external light sources. Research has shown that this compound can generate chemiluminescence in various environments, making it a candidate for applications in biochemical assays and sensors .
Synthesis of Pyrrole Derivatives
Synthesis Techniques
this compound serves as a precursor in synthesizing various tetrasubstituted pyrroles through reactions with aromatic ketoximes using TiCl4/Et3N reagent systems. This method yields moderate to good results (55–81%) and is pivotal for creating complex pyrrole structures that can be further functionalized for specific applications .
Biological Applications
Bioimaging and Therapeutics
The RTP properties of tetraphenylpyrrole derivatives make them promising candidates for bioimaging due to their long emission lifetimes and low background fluorescence interference from biological tissues. These characteristics enhance their utility in tracking biological processes in real-time . Moreover, the ability to modify these compounds allows for the design of targeted therapeutic agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3,4,5-tetraphenylpyrrole in biological systems is primarily related to its ability to interact with various molecular targets. Its photophysical properties, such as room-temperature phosphorescence and aggregation-induced emission, enable it to be used as a bioimaging agent. The compound’s interaction with cellular components and its ability to emit light upon excitation make it useful for imaging applications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogs: Pyrrole Derivatives
2,3,4,5-Tetramethylpyrrole
- Molecular Formula : C₈H₁₃N (MW: 123.20 g/mol).
- Key Properties: Smaller and less sterically hindered than TePP due to methyl substituents.
- Applications : Primarily used in coordination chemistry due to its compact structure.
2,3,5,6-Tetraphenylpyridine
- Molecular Formula : C₂₈H₂₁N (MW: 371.47 g/mol).
- Key Properties : Structurally similar to TePP but replaces the pyrrole core with a pyridine ring. The pyridine nitrogen is part of the aromatic sextet, resulting in stronger basicity (pKa ~1–3) compared to TePP’s pyrrole nitrogen .
- Applications : Used in ligand design and catalysis. Priced higher than TePP ($451.23 for 10 g), likely due to synthetic complexity .
Functional Derivatives: Phosphorescent Systems
Phenyl-(2,3,4,5-tetraphenyl-1H-pyrrol-1-yl)methanone (TPM)
- Structure : TePP derivative with an aromatic carbonyl group.
- Key Properties : Introduces spin–orbital coupling, enhancing intersystem crossing (ISC) efficiency. This modification enables room-temperature phosphorescence (RTP) in aggregated states, unlike unmodified TePP .
- Applications : AIE-active materials for optoelectronic devices .
(4-Chlorophenyl)-(2,3,4,5-tetraphenyl-1H-pyrrol-1-yl)methanone (TPM-Cl)
- Structure : Chlorine-substituted analog of TPM.
- Key Properties : The electron-withdrawing Cl group stabilizes the excited state, red-shifting emission wavelengths compared to TPM. This demonstrates how substituents fine-tune TePP’s photophysical behavior .
6-Alkyl-2,3,4,5-tetrahydropyridines
- Structure : Saturated tetrahydropyridine ring with alkyl chains (C₆–C₁₈).
- Key Properties : Reduced aromaticity compared to TePP enhances flexibility and solubility. These compounds exhibit antifungal activity against Candida species (e.g., MIC₅₀ values in the μM range) due to membrane disruption .
- Synthesis : Prepared via Grignard reactions, differing from TePP’s palladium-catalyzed cross-coupling methods .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Performance Comparison
Biological Activity
2,3,4,5-Tetraphenylpyrrole is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring substituted with four phenyl groups. This unique structure contributes to its stability and reactivity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been found effective against various pathogenic bacteria and fungi. For instance, a comparative analysis showed that derivatives of this compound displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (µM) | Activity Type |
|---|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 | Bactericidal |
| 3g | Escherichia coli | 0.21 | Bactericidal |
| 3f | Candida albicans | - | Antifungal |
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated using various cell lines. In vitro studies indicated that certain derivatives caused significant cytotoxicity in HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells when assessed through MTT assays . The results suggest potential applications in cancer therapy.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- DNA Interaction : Molecular docking studies revealed that the compound binds effectively to DNA gyrase and MurD enzymes. The binding involves critical interactions such as hydrogen bonds and pi-stacking interactions with nucleotides .
- Radical Scavenging : The compound has shown capacity as a radical scavenger in oxidative stress models. It effectively reduced reactive oxygen species (ROS) levels in cellular systems .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study showcased the effectiveness of this compound against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, emphasizing its role in treating resistant infections .
- Cytotoxicity in Cancer Models : Research involving various cancer cell lines demonstrated that derivatives of this compound could induce apoptosis through the activation of intrinsic pathways .
Q & A
Basic: What are the standard synthetic routes for 2,3,4,5-tetraphenylpyrrole, and how can reaction conditions be optimized for reproducibility?
A widely accepted method involves cyclocondensation of substituted ketones with amines under acidic or catalytic conditions. For example, Grignard reagent-mediated arylations in dry tetrahydrofuran (THF) at 0°C, followed by room-temperature stirring, yield intermediates that undergo cyclization . Key optimization parameters include:
- Solvent purity : Anhydrous THF minimizes side reactions.
- Stoichiometry : A 1.5:1 molar ratio of Grignard reagent to precursor ensures complete conversion .
- Workup : Quenching with NaOH (2M) and ether extraction improves purity.
Yield reproducibility hinges on strict control of these variables.
Advanced: How can competing photocyclization pathways of this compound be analyzed experimentally and computationally?
Photocyclization pathways (e.g., [1,2]- vs. [1,4]-cyclization) are studied via:
- Time-resolved spectroscopy : UV-Vis and fluorescence decay kinetics to track intermediates.
- DFT calculations : Compare activation energies of competing pathways using Gaussian or ORCA software .
For instance, Figure 12 in illustrates consecutive pathways, where computational modeling predicts dominant products based on substituent electronic effects.
Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., rotational isomers).
- Solvent titration : Correlates chemical shifts with polarity (e.g., CDCl₃ vs. DMSO-d₆).
- DFT-NMR comparison : Computed shifts (B3LYP/6-311+G(d,p)) validate assignments .
Basic: What characterization techniques are essential for confirming the structure of this compound derivatives?
Core methods:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and quaternary carbons.
- X-ray crystallography : Resolves regiochemistry and π-stacking interactions (e.g., C–H···π contacts in ).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺).
Advanced: How can solid-state properties (e.g., crystallinity, conductivity) be tailored for materials science applications?
- Substituent engineering : Electron-withdrawing groups (e.g., -CF₃) enhance charge transport in organic semiconductors .
- Cocrystallization : Mixing with electron-deficient aromatics (e.g., TCNQ) modulates bandgap .
- Morphology control : Slow evaporation from DMF/THF mixtures yields single crystals for optoelectronic testing .
Advanced: What mechanistic insights explain low yields in multi-step syntheses of this compound analogs?
Common bottlenecks:
- Intermediate instability : Enamine intermediates may hydrolyze; use inert atmospheres and low temperatures .
- Steric hindrance : Bulky aryl groups slow cyclization; microwave-assisted heating accelerates kinetics .
- Byproduct formation : Column chromatography (hexane/EtOAc gradients) isolates target compounds .
Basic: How does the historical synthesis (e.g., Kuhn’s method) differ from modern approaches?
Kuhn’s early work used high-temperature Friedel-Crafts acylations, which suffered from poor regioselectivity . Modern methods employ transition-metal catalysis (e.g., Pd-mediated cross-couplings) for precise functionalization .
Advanced: What strategies mitigate purification challenges in highly functionalized this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
